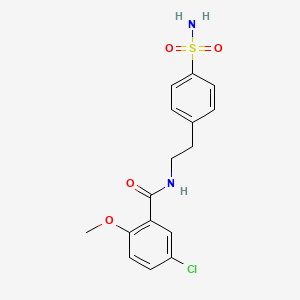

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide

Descripción general

Descripción

El Inhibidor del Inflamasoma NLRP3 I es un compuesto específicamente diseñado para inhibir la actividad del inflamasoma NLRP3, un complejo proteico que juega un papel crucial en la respuesta inflamatoria del cuerpo. El inflamasoma NLRP3 está involucrado en la activación de la caspasa-1, que posteriormente conduce a la maduración y liberación de citoquinas proinflamatorias como la interleucina-1β y la interleucina-18 . La desregulación del inflamasoma NLRP3 se ha relacionado con diversas enfermedades inflamatorias y autoinmunitarias, lo que hace que su inhibición sea una estrategia terapéutica prometedora .

Métodos De Preparación

La síntesis del Inhibidor del Inflamasoma NLRP3 I implica varios pasos clave:

Rutas Sintéticas y Condiciones de Reacción: El compuesto se sintetiza típicamente mediante un proceso de síntesis orgánica de varios pasos. Esto puede implicar el uso de reactivos y catalizadores específicos para lograr la estructura química deseada.

Métodos de Producción Industrial: La producción industrial del Inhibidor del Inflamasoma NLRP3 I probablemente implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El Inhibidor del Inflamasoma NLRP3 I experimenta varios tipos de reacciones químicas:

Oxidación y Reducción: Estas reacciones son esenciales para modificar el estado de oxidación del compuesto, lo que puede influir en su actividad biológica.

Reacciones de Sustitución: Estas reacciones implican el reemplazo de un grupo funcional por otro, lo que puede ser crucial para ajustar las propiedades del compuesto.

Reactivos y Condiciones Comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución.

Productos Principales Formados: El producto principal de estas reacciones es el propio Inhibidor del Inflamasoma NLRP3 I, con posibles productos secundarios dependiendo de las condiciones de reacción específicas utilizadas.

Aplicaciones Científicas De Investigación

Diabetes Management

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is associated with sulfonylurea drugs, particularly glibenclamide (Glyburide), which are widely used as oral hypoglycemic agents. The compound acts as an impurity reference material in the synthesis of glibenclamide, contributing to its pharmacological profile by potentially enhancing insulin secretion from pancreatic beta cells .

- Mechanism of Action : It may exhibit insulinotropic effects, promoting insulin release in response to glucose levels. This mechanism is crucial for managing type 2 diabetes effectively.

Oncology Research

Recent studies indicate that derivatives of this compound possess anti-cancer properties. Research has shown its potential in inhibiting specific enzymes involved in cancer cell proliferation, suggesting it could serve as a lead compound for developing new therapeutic agents targeting various cancers .

- Biological Activity : The compound has been identified as an inhibitor of NLRP3 inflammasome activity, which plays a role in inflammatory responses associated with cancer progression .

Pharmacokinetic Evaluation

A study focused on the pharmacokinetics of this compound in mouse plasma utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research aimed to develop a bioanalytical method for quantifying the compound in biological matrices, revealing its pharmacokinetic profile and potential therapeutic implications .

Interaction Studies

Interaction studies have demonstrated that this compound interacts with various biological targets relevant to both cancer therapy and diabetes management. These interactions highlight its dual potential as both an anti-cancer agent and a blood glucose regulator .

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Glibenclamide (Glyburide) | Sulfonylurea structure | Established hypoglycemic agent |

| 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | Similar benzamide structure | Potential anti-cancer activity |

| N-(4-sulfamoylphenethyl)-N'-(5-chloro-2-methoxyphenyl)urea | Urea derivative | Different mechanism of action against diabetes |

This comparison illustrates the unique properties of this compound, particularly its dual action in managing diabetes and cancer.

Mecanismo De Acción

El mecanismo de acción del Inhibidor del Inflamasoma NLRP3 I implica la inhibición directa de la proteína NLRP3. Al unirse a la proteína NLRP3, el inhibidor evita su oligomerización y posterior ensamblaje en el complejo inflamasoma. Esta inhibición bloquea la activación de la caspasa-1 y la maduración de las citoquinas proinflamatorias, lo que reduce la inflamación . Los objetivos moleculares y las vías involucradas incluyen la propia proteína NLRP3, así como moléculas de señalización aguas abajo como la caspasa-1, la interleucina-1β y la interleucina-18 .

Comparación Con Compuestos Similares

El Inhibidor del Inflamasoma NLRP3 I se puede comparar con otros compuestos similares:

Compuestos Similares: Otros inhibidores de NLRP3 incluyen compuestos como CRID3 y MCC950, que también se dirigen al inflamasoma NLRP3 pero pueden tener diferentes sitios de unión o mecanismos de acción

Singularidad: El Inhibidor del Inflamasoma NLRP3 I es único en su afinidad de unión específica y selectividad para la proteína NLRP3.

Actividad Biológica

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₆H₁₇ClN₂O₄S

- Molecular Weight : 368.84 g/mol

- IUPAC Name : this compound

The compound features a chloro group, a methoxy group, and a sulfonamide moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid derivatives with sulfonamide-containing compounds. Research has documented various synthetic routes that optimize yield and purity, with some studies reporting yields exceeding 90% under specific conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its efficacy against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : It disrupts cell cycle progression.

- Induction of Apoptosis : Activation of caspases has been observed, leading to programmed cell death.

- Inhibition of Angiogenesis : The compound may interfere with vascular endothelial growth factor (VEGF) signaling pathways .

Case Study 1: In Vivo Efficacy

In animal models, administration of this compound resulted in tumor size reduction in xenograft models. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment compared to control groups .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment indicated that at therapeutic doses, the compound exhibited minimal toxicity. Liver and kidney functions remained stable in treated animals, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWTCSJLGHLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057660 | |

| Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16673-34-0 | |

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16673-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016673340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TF6P2NUB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.